Cas no 1805350-82-6 (6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine)

6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine
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- インチ: 1S/C7H7F2N3O2/c1-3-4(6(8)9)2-5(10)11-7(3)12(13)14/h2,6H,1H3,(H2,10,11)
- InChIKey: KLHDAUDHERWYKW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N)N=C(C=1C)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 84.7
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029067199-1g |
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine |
1805350-82-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine 関連文献
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6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridineに関する追加情報
Introduction to 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine (CAS No. 1805350-82-6)
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine, identified by the CAS number 1805350-82-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing nitrogen, which is a key structural motif in numerous bioactive molecules. The presence of multiple functional groups, including an amino group, a nitro group, and a difluoromethyl substituent, makes this compound a versatile intermediate for the synthesis of more complex pharmacological agents.
The amino group at the 6-position and the nitro group at the 2-position of the pyridine ring contribute to the compound's reactivity and potential biological activity. The difluoromethyl group at the 4-position introduces fluorine atoms, which are widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates. The methyl group at the 3-position further modulates the electronic and steric environment of the molecule, influencing its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that derivatives of 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The nitro group, in particular, has been shown to participate in redox reactions, suggesting potential applications in developing prodrugs or bioactivatable therapeutics.
The synthesis of 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine typically involves multi-step organic transformations, including nitration, fluorination, and alkylation reactions. The careful selection of reaction conditions is crucial to ensure high yield and purity, as well as to minimize unwanted side products. Advances in green chemistry principles have also led to the development of more sustainable synthetic routes, reducing hazardous waste generation and improving energy efficiency.
In the realm of drug discovery, 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine serves as a valuable building block for designing novel therapeutic agents. Its structural features make it amenable to further functionalization, allowing chemists to explore a wide range of chemical space. For instance, replacing the nitro group with an azido or hydroxyl group could open up avenues for exploring different biological mechanisms.
Moreover, the compound's fluorescence properties have been exploited in diagnostic applications. Nitropyridines can be incorporated into probes that emit light upon binding to specific biomolecules or cellular components, facilitating real-time imaging and detection techniques. This capability is particularly useful in preclinical research for validating drug targets and assessing treatment efficacy.
The role of fluorinated compounds in modern medicine cannot be overstated. The difluoromethyl group in 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine exemplifies how strategic fluorination can enhance drug properties. Fluorine atoms are known to increase lipophilicity, improve oral bioavailability, and prolong circulation time in biological systems. These attributes are critical for developing drugs with improved therapeutic profiles.
Recent clinical trials have highlighted the importance of pyridine derivatives in treating neurological disorders. Compounds structurally related to 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine have shown promise in modulating neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The ability of these molecules to cross the blood-brain barrier while maintaining stability has made them attractive candidates for further development.
The growing interest in kinase inhibitors has also driven research into pyridine-based scaffolds like 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine. Many kinases play pivotal roles in cell signaling pathways associated with cancer progression, making them prime targets for therapeutic intervention. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that are both effective and well-tolerated by patients.
In conclusion,6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine (CAS No. 1805350-82-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications across drug discovery、biomedical imaging、and therapeutic development。As scientific understanding evolves,the utility of this compound is likely to expand,further solidifying its importance in advancing human health through innovative chemical solutions.
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